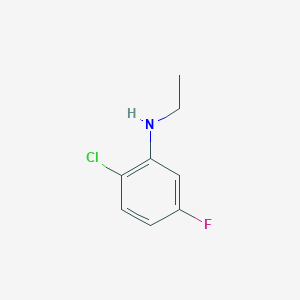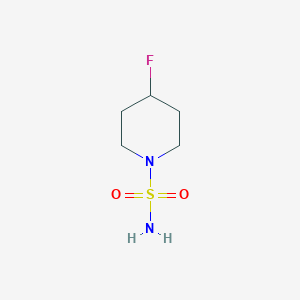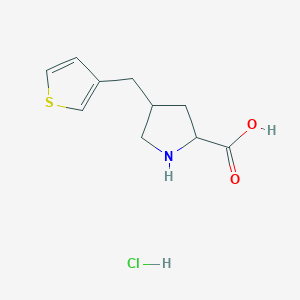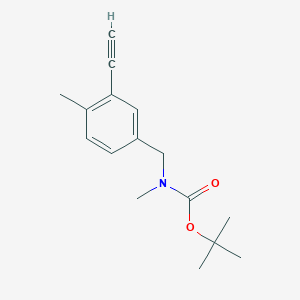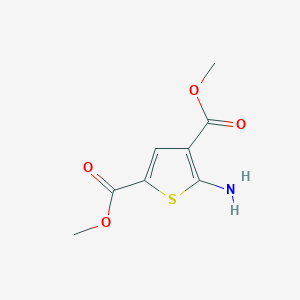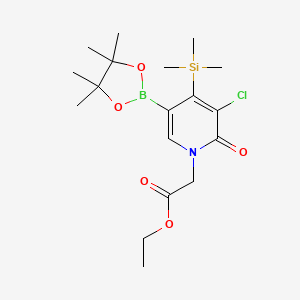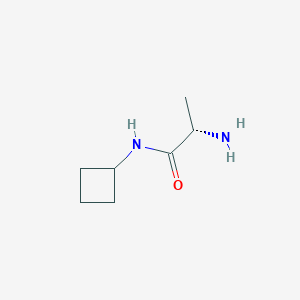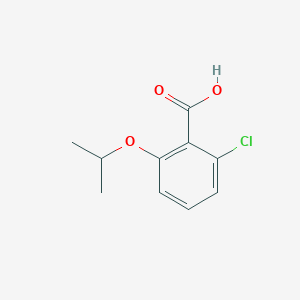![molecular formula C15H24N2O3 B15091055 [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or nitro derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter protein function by modifying key amino acid residues. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester include:
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid methyl ester
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid ethyl ester
- [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid isopropyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific ester group, which can influence its reactivity, stability, and biological activity. The tert-butyl ester group provides steric hindrance, which can affect the compound’s interaction with enzymes and other biological molecules.
Propriétés
Formule moléculaire |
C15H24N2O3 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-amino-3-methylphenoxy)propyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-11-10-12(6-7-13(11)16)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9,16H2,1-4H3,(H,17,18) |
Clé InChI |
XJRGXNIOJXDNID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCCNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


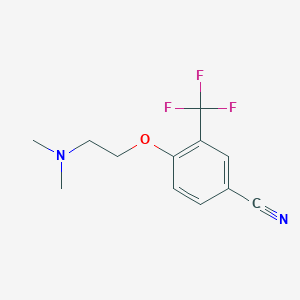

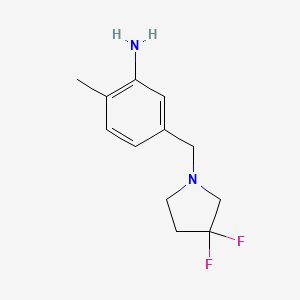
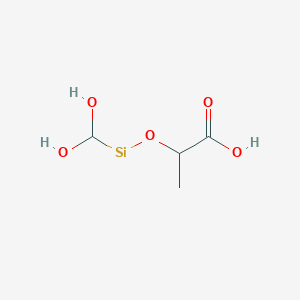
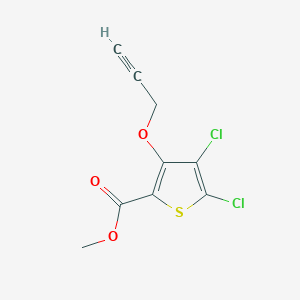
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
